Human Survivin Binding Affinity: Defined Kd Value Enables Negative-Control or Fragment-Screening Applications
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide exhibits a measured equilibrium dissociation constant (Kd) of 130,000 nM (1.30 × 10⁵ nM) for recombinant human survivin expressed in Escherichia coli BL21 cells, as determined after 30-minute incubation [1]. This binding affinity is exceptionally weak compared to potent survivin inhibitors such as LQZ-7I (reported to disrupt survivin homodimerization and reduce neuroblastoma cell growth at sub-micromolar concentrations) [2]. The defined, weak-binding profile of this compound makes it uniquely suitable as a negative control in survivin-targeted assays or as a starting fragment for structure-based optimization, whereas potent survivin inhibitors cannot serve these specific experimental functions [3].
| Evidence Dimension | Binding affinity to human survivin (Kd) |
|---|---|
| Target Compound Data | 130,000 nM (1.30 × 10⁵ nM) |
| Comparator Or Baseline | LQZ-7I (sub-micromolar activity in survivin homodimerization disruption assays) |
| Quantified Difference | > 1,000-fold difference in binding potency |
| Conditions | Recombinant human survivin expressed in E. coli BL21 cells; 30 min incubation; assay curated by Abbott Laboratories and ChEMBL |
Why This Matters
This defined weak-binding Kd value enables procurement for applications requiring a characterized negative control or low-affinity reference standard, a distinct utility not provided by high-affinity survivin inhibitors.
- [1] BindingDB BDBM50209205. Kd = 1.30E+5 nM for human survivin (Baculoviral IAP repeat-containing protein 5), assay performed in E. coli BL21 cells. View Source
- [2] Albadari N, Li W. Small Molecule Inhibitors Targeting Survivin. Recent advances and challenges. (LQZ-7I sub-micromolar activity reference). View Source
- [3] Wendt MD, et al. Discovery of a novel small molecule binding site of human survivin. Bioorg Med Chem Lett. 2007;17(11):3122-3129. View Source
